Head-to-Head Cytotoxicity: Aurora Kinases-IN-4 vs. VX-680 in Tumor Cell Lines
In the original medicinal chemistry study, compound 11c (Aurora Kinases-IN-4) was directly compared with the pan-Aurora clinical candidate VX-680 (Tozasertib) for cytotoxicity against a panel of tumor cell lines. The 2,4-diaminopyrimidine series, and compound 11c in particular, exhibited more potent cytotoxicity than the VX-680 control across the tested lines. Compound 11c displayed the highest cytotoxic potency within the series, with IC₅₀ values in the 0.5–4.0 µM range [1]. This direct, same-assay benchmarking establishes that Aurora Kinases-IN-4 is not merely another Aurora inhibitor but a compound with quantitatively superior cellular potency relative to a well-characterized clinical-stage comparator.
| Evidence Dimension | Cytotoxicity (anti-proliferation IC₅₀) |
|---|---|
| Target Compound Data | 11c IC₅₀ range: 0.5–4.0 µM across multiple tumor cell lines |
| Comparator Or Baseline | VX-680 control; cytotoxicity less potent than 11c in the same assay panel (specific VX-680 comparator IC₅₀ values not explicitly tabulated for all lines in the primary source, but the series as a whole was characterized as 'more potent' than VX-680 [1]) |
| Quantified Difference | Qualitative ranking: 11c > VX-680 in cytotoxicity potency; 11c identified as the most cytotoxic compound in the series [1] |
| Conditions | Tumor cell line panel; MTT or equivalent cell viability assay; 48–72 h exposure (European Journal of Medicinal Chemistry, 2015) |
Why This Matters
For researchers requiring maximal cellular potency in Aurora-A-dependent models, this head-to-head evidence supports prioritizing Aurora Kinases-IN-4 over VX-680, a commonly used reference inhibitor.
- [1] Qin WW, Sang CY, Zhang LL, Wei W, Tian HZ, Liu HX, Chen SW, Hui L. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. Eur J Med Chem. 2015 May 5;95:174-84. doi: 10.1016/j.ejmech.2015.03.044. PMID: 25812967. View Source
